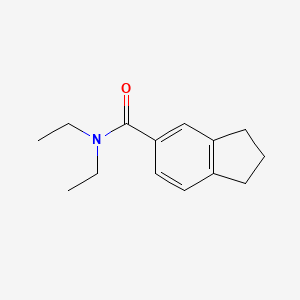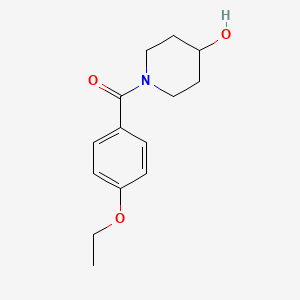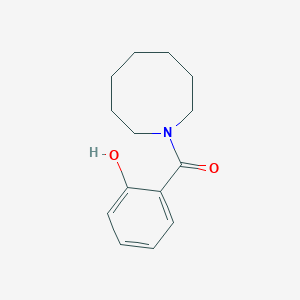
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide, also known as DECA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DECA is a cyclic amide that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects.
作用機序
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide's mechanism of action involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine has been linked to improvements in cognitive function and memory. N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the neurotransmitter serotonin.
Biochemical and Physiological Effects:
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase acetylcholine levels, which has been linked to improvements in cognitive function and memory. N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to modulate the activity of the neurotransmitter serotonin, which may be responsible for its anxiolytic and antidepressant effects. Additionally, N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. It has also been shown to have several biochemical and physiological effects, making it a potentially useful tool for research. However, N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has some limitations. It has a relatively short half-life and may require multiple doses to achieve therapeutic effects. Additionally, its effects may be dose-dependent, which may complicate experimental design.
将来の方向性
There are several future directions for N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide research. One potential area of research is the development of N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide's potential as a treatment for anxiety and depression warrants further investigation. Finally, the development of new methods for the synthesis of N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide may provide new opportunities for research.
合成法
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has been synthesized through various methods, including the reduction of indanone with sodium borohydride and the reaction of indanone with ethylamine. The most common method of synthesis involves the reaction of indanone with diethylamine in the presence of acetic acid. This method yields N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide in high purity and is relatively simple to perform.
科学的研究の応用
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has been of interest to the scientific community due to its potential applications in research. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which has been linked to improvements in cognitive function and memory. N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
特性
IUPAC Name |
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-15(4-2)14(16)13-9-8-11-6-5-7-12(11)10-13/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIZSHYAZVTJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2,3-dihydro-1H-indene-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)
![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)
![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)


